molecular formula C15H20N2O2 B2699562 N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide CAS No. 2309781-23-3

N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide

Cat. No.: B2699562
CAS No.: 2309781-23-3
M. Wt: 260.337
InChI Key: VNNBIIXUNLBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is an organic compound that features a furan ring and a pyrrole ring connected through a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide typically involves the following steps:

    Formation of the Furan and Pyrrole Precursors: The furan and pyrrole rings are synthesized separately through established organic synthesis methods.

    Coupling Reaction: The furan-2-ylmethyl and 1H-pyrrol-3-ylmethyl groups are coupled to the 2,2-dimethylpropanamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

    Purification: The resulting compound is purified using column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid and pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-2-yl)methyl]propanamide
  • N-[(furan-3-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide
  • N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-4-yl)methyl]propanamide

Uniqueness

N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is unique due to the specific positioning of the furan and pyrrole rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further exploration in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14(18)17(10-12-6-7-16-9-12)11-13-5-4-8-19-13/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNBIIXUNLBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CNC=C1)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.